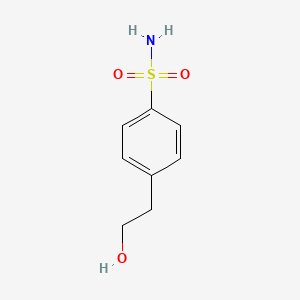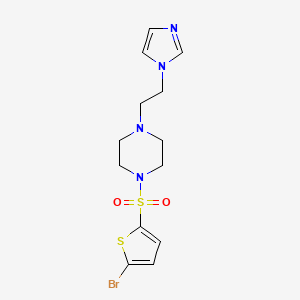
4-(2-Hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Hydroxyethyl)benzenesulfonamide” is an organic compound with the molecular formula C8H11NO3S . It is also known by other names such as 4-Toluenesulphonamide, 4- (2-Hydroxyéthyl)benzènesulfonamide, and 4- (2-Hydroxyethyl)benzolsulfonamid .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been described in various studies . The synthesis often involves intramolecular cyclization rearrangement reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group and a 2-hydroxyethyl group . The average mass of the molecule is 201.243 Da and the mono-isotopic mass is 201.045959 Da .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 201.25 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Inhibition Studies
Inhibitors of Kynurenine 3-Hydroxylase : Compounds like 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide have been found to be high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is significant in studying neuronal injury (Röver et al., 1997).
Carbonic Anhydrase Inhibitors : Various benzenesulfonamide derivatives have shown inhibitory effects on carbonic anhydrase isoenzymes, which are relevant in exploring potential anticancer agents and understanding enzyme function (Gul et al., 2016).
Chemical Synthesis and Characterization
Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides, such as 4-(2-substituted hydrazinyl)benzenesulfonamides, have been used in various chemical transformations and synthesis of diverse privileged scaffolds, showcasing their versatility in chemical synthesis (Fülöpová & Soural, 2015).
Structure and Molecular Analysis : The synthesis and characterization of 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide provide insights into molecular structure, which is fundamental in drug design and material science (Naganagowda & Petsom, 2011).
Photophysical and Photochemical Applications
Photodynamic Therapy for Cancer Treatment : New benzenesulfonamide derivative groups have been synthesized and characterized for their use in photodynamic therapy, a cancer treatment method. Their high singlet oxygen quantum yield makes them valuable in this medical application (Pişkin et al., 2020).
Pharmacophoric Elements for Drug Design : The synthesis of 2-hydroxyalkyl benzenesulfonamide demonstrates its importance as a pharmacophoric element, crucial in the development of new drug-like compounds (Singh et al., 2007).
Environmental Analysis
- Microwave-Assisted Extraction from Soil Samples : Studies have demonstrated the effectiveness of microwave-assisted extraction techniques for isolating benzenesulfonamides from soil, indicating their environmental persistence and the need for monitoring their levels in the environment (Speltini et al., 2016).
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-(2-Hydroxyethyl)benzenesulfonamide” and its derivatives could involve further exploration of their anticancer and antimicrobial activities . The compound’s ability to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors, makes it a promising target for the development of novel antiproliferative agents .
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKHXKKLCRPAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-71-0 |
Source


|
| Record name | 4-(2-Hydroxyethyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-HYDROXYETHYL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87HL547L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2632216.png)
![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)


![N-methyl-4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2632222.png)

![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)


![[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2632232.png)


![4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid](/img/structure/B2632238.png)

